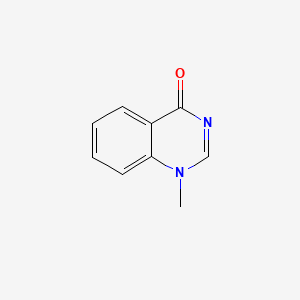

1-méthyl-4(1H)-quinazolinone

Vue d'ensemble

Description

4(1H)-Quinazolinone, 1-methyl- is a natural product found in Glycosmis pentaphylla with data available.

Applications De Recherche Scientifique

Agent antimicrobien

Des dérivés de « 1-méthyl-4(1H)-quinazolinone » ont été synthétisés et évalués pour leurs propriétés antimicrobiennes. Ces composés ont montré un potentiel dans la lutte contre les souches bactériennes résistantes aux antibiotiques. La combinaison de la structure de la quinazolinone avec divers substituants peut conduire au développement de nouveaux agents antimicrobiens .

Produits chimiques agricoles

Le cycle quinazolinone, lorsqu'il est incorporé dans des composés, s'est avéré avoir des applications en agriculture. Les dérivés de « this compound » peuvent agir comme herbicides, insecticides et fongicides. Cela est dû à leur capacité à interférer avec le cycle de vie des ravageurs et des mauvaises herbes, fournissant une défense chimique aux cultures .

Activité antitumorale

La recherche a indiqué que certains dérivés de « this compound » possèdent des propriétés antitumorales. Ces composés peuvent être conçus pour cibler des cellules cancéreuses spécifiques, conduisant potentiellement à de nouvelles thérapies contre le cancer. Le mécanisme implique souvent la perturbation de la division cellulaire et l'induction de l'apoptose dans les cellules tumorales .

Synthèse chimique

Dans le domaine de la synthèse chimique, « this compound » sert de brique de construction pour la création de molécules plus complexes. Il est utilisé dans diverses réactions de synthèse organique, notamment les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles dans l'industrie pharmaceutique pour créer des entités chimiques diverses .

Mécanisme D'action

Target of Action

4(1H)-Quinazolinone, 1-methyl- is a compound that has been found to have a high affinity for multiple receptors . This suggests that it may have multiple targets of action.

Mode of Action

It is known that indole derivatives, which are structurally similar to 4(1h)-quinazolinone, 1-methyl-, can interact with their targets and cause a variety of biological changes .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4(1H)-Quinazolinone, 1-methyl- may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can have a variety of biological effects, suggesting that 4(1h)-quinazolinone, 1-methyl- may also have a variety of effects .

Action Environment

It is known that the efficacy of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other compounds .

Activité Biologique

4(1H)-Quinazolinone, 1-methyl- is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity of 4(1H)-quinazolinone, 1-methyl-.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones, including 4(1H)-quinazolinone, 1-methyl-, possess significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against MCF-7 and HCT-116 : A study reported that modifications to the quinazolinone core improved potency against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values ranged from 5.70 to 17.30 µM for different derivatives, indicating promising anticancer potential .

- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative 13 | MCF-7 | 5.70 - 8.10 | Apoptosis induction |

| Derivative 13 | HCT-116 | 3.00 - 6.40 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones are notable, particularly in models of induced paw edema. Specific findings include:

- Carrageenan-induced Paw Edema Test : Various derivatives were synthesized and tested for their efficacy in reducing inflammation. The most potent compound was identified as having a significant reduction in edema compared to controls .

| Compound | Efficacy (%) | Side Effects |

|---|---|---|

| 1-Isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | Significant reduction | Minimal |

Antibacterial Activity

Quinazolinone derivatives have also shown antibacterial properties against various pathogens:

- Inhibition of Bacterial Growth : Studies indicate that certain derivatives exhibit strong inhibitory effects on bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. Research has identified key substituents that enhance activity:

- Substituent Effects : The presence of halogen atoms and specific alkyl groups at certain positions on the quinazolinone ring significantly increases potency against targeted enzymes and receptors .

Study on DPP-4 Inhibition

A notable case study focused on the DPP-4 inhibitory activity of a synthesized quinazolinone derivative, which exhibited an IC50 value of 0.76 nM. This compound's effectiveness suggests its potential use as a lead for developing antidiabetic agents .

Study on NHE-1 Inhibition

Another study evaluated novel NHE-1 inhibitors derived from quinazolinones, highlighting their dual action in inhibiting platelet aggregation and reducing intraocular pressure. These compounds showed promising results in nanomolar ranges .

Propriétés

IUPAC Name |

1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCWBIVFCEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188312 | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-68-4 | |

| Record name | 1-Methyl-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.